3-(1-aminoethyl)oxetan-3-ol
Description
Properties
CAS No. |
2172587-97-0 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.1 |
Purity |
95 |
Origin of Product |
United States |
Contextualization of Oxetane Chemistry in Modern Organic Synthesis
Oxetanes, which are four-membered cyclic ethers, have become increasingly important in medicinal chemistry and organic synthesis. researchgate.netbeilstein-journals.org They are recognized as valuable isosteric replacements for commonly used functional groups like gem-dimethyl and carbonyl groups. researchgate.netbeilstein-journals.orgmagtech.com.cn This substitution can lead to significant improvements in a molecule's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity. magtech.com.cnatlantis-press.comresearchgate.net
Despite their potential, the synthetic accessibility of oxetanes has historically been a challenge, somewhat limiting their widespread use. rsc.orgchemrxiv.org However, recent advancements have led to the development of more efficient synthetic protocols, making a wider variety of oxetane-containing building blocks available to chemists. magtech.com.cnrsc.org These developments have spurred a deeper investigation into the reactivity and stability of the oxetane (B1205548) core under various reaction conditions, demonstrating its tolerance to both acidic and basic environments. rsc.orgchemrxiv.orgchemrxiv.org
Significance of Amino Alcohol Functionalities in Molecular Design
Amino alcohols are organic compounds that contain both an amine and a hydroxyl group. alfa-chemistry.com This dual functionality makes them highly versatile and valuable in numerous scientific fields. scbt.com They serve as key intermediates in the synthesis of complex molecules and are integral to the creation of various polymers and surfactants. alfa-chemistry.comscbt.com
In the realm of medicinal chemistry, the amino alcohol motif is a crucial pharmacophore found in many biologically active compounds. nih.gov Amino acids can be converted into synthetically important amino alcohols, which then act as building blocks for a wide range of bioactive molecules. alfa-chemistry.com Researchers are actively studying amino alcohol derivatives for their potential antimicrobial and antifungal activities, as well as their ability to modulate the physicochemical properties of drug molecules. alfa-chemistry.com Furthermore, chiral amino alcohols are essential in the synthesis of many pharmaceuticals. frontiersin.org
Unique Structural Features and Reactivity Potential of 3 1 Aminoethyl Oxetan 3 Ol
The structure of 3-(1-aminoethyl)oxetan-3-ol is notable for the convergence of the strained oxetane (B1205548) ring and the versatile amino alcohol functionality. This combination imparts a unique set of properties and potential reactivity pathways. The oxetane ring, with its inherent ring strain of approximately 25.5 kcal/mol, is susceptible to ring-opening reactions, a characteristic that can be harnessed for further synthetic transformations. beilstein-journals.org
The presence of a hydroxyl group and an amino group on the same molecule opens up possibilities for a variety of chemical reactions, including nucleophilic substitutions and cyclizations. scbt.com The specific arrangement of these functional groups in this compound, with the aminoethyl group at the 3-position of the oxetanol ring, creates a distinct three-dimensional structure that can influence its interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2172587-97-0 |
| Molecular Weight | 117.15 g/mol |
| Purity | 95% |
| Form | Solid |
The data in this table is compiled from publicly available sources. bldpharm.comanaxlab.comcymitquimica.com
Overview of Research Trajectories for Oxetane Derived Scaffolds
Research into oxetane-derived scaffolds is a burgeoning area of organic and medicinal chemistry. rsc.org Scientists are exploring the use of these scaffolds to create novel molecules with improved drug-like properties. The incorporation of an oxetane (B1205548) moiety can positively influence a molecule's aqueous solubility, metabolic stability, and conformational preference. magtech.com.cnatlantis-press.com
A significant focus of current research is the development of efficient methods for constructing diverse oxetane-containing structures. magtech.com.cn This includes the synthesis of 3,3-disubstituted oxetanes and spirocyclic oxetanes, which show promise as replacements for commonly used fragments in drug discovery. magtech.com.cnrsc.org The reactivity of oxetane-3-one and its derivatives is being exploited to prepare a wide array of novel oxetanes. researchgate.net
Scope and Objectives of Academic Research on 3 1 Aminoethyl Oxetan 3 Ol
Retrosynthetic Analysis and Strategic Disconnections for this compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, two primary strategic disconnections are considered, as illustrated below.
Scheme 1: Retrosynthetic Disconnections for this compound
Disconnection A (C-C Bond Formation): The most direct disconnection is at the carbon-carbon bond between the oxetane ring's C3 position and the aminoethyl side chain. This approach simplifies the target into two key synthons: an electrophilic oxetane-3-one and a nucleophilic 1-aminoethyl anion equivalent. A practical synthetic equivalent for the latter is the nitronate anion derived from nitroethane. This strategy hinges on the availability and reactivity of oxetan-3-one, a widely used building block in medicinal chemistry. chemrxiv.orgbeilstein-journals.org The subsequent conversion of the nitro group to an amine is a well-established transformation.
Disconnection B (C-O Bond Formation): An alternative strategy involves disconnecting the C-O bonds of the oxetane ring itself. This leads to an acyclic 1,3-diol precursor that already contains the required aminoethyl and hydroxymethyl groups at the central carbon. The synthesis would then focus on forming the oxetane ring through an intramolecular cyclization, typically a Williamson etherification. acs.org This requires selective manipulation of the two hydroxyl groups in the 1,3-diol to install a leaving group on one while the other acts as the nucleophile.
Direct Synthetic Routes to the this compound Core.organic-chemistry.org
Direct synthetic routes aim to construct the target molecule in a convergent and efficient manner, often leveraging key intermediates that allow for the systematic assembly of the core structure.
Oxetane Ring Formation Strategies.nih.govnih.govresearchgate.netacs.org
The construction of the strained four-membered oxetane ring is a significant synthetic challenge. acs.org Several methodologies have been developed to overcome the kinetic and thermodynamic barriers to its formation.
Intramolecular Williamson etherification is a cornerstone of oxetane synthesis. acs.org This method involves a base-mediated SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide or other electrophile positioned three carbons away, forming the cyclic ether. The success of this reaction is highly dependent on the substrate, as competing elimination reactions can occur. acs.org
A common precursor for this cyclization is a 1,3-halohydrin, which can be generated from a corresponding 1,3-diol. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) is typical for promoting the cyclization. acs.org
Table 1: Key Features of Intramolecular Etherification for Oxetane Synthesis
| Feature | Description | Reference |
| Reaction Type | Intramolecular Williamson Etherification (SN2) | acs.org |
| Precursor | Acyclic molecule with a 1,3-relationship between a hydroxyl group and a leaving group (e.g., halide, tosylate). | acs.orgnih.gov |
| Key Reagents | Strong, non-nucleophilic base (e.g., NaH, KOtBu). | acs.orgacs.org |
| Common Solvents | Polar aprotic solvents (e.g., THF, DMF). | acs.org |
| Challenges | Potential for side reactions like intermolecular etherification or Grob fragmentation. | acs.org |
The cyclization of 1,3-diols is a practical and frequently employed strategy for forming the oxetane ring. This process typically involves a two-step sequence where one of the hydroxyl groups is first converted into a good leaving group. For instance, a 1,3-diol can be monotosylated or converted to a halide before base-induced ring closure. acs.org
An alternative one-pot procedure involves converting the 1,3-diol to a cyclic carbonate, which upon heating in the presence of a catalyst (e.g., lithium bromide), decomposes to release carbon dioxide and form the desired oxetane. google.com This method avoids the need for protecting groups and can offer high yields for certain substrates.
Introduction and Functionalization of the Aminoethyl Moiety.organic-chemistry.org
The introduction of the 1-aminoethyl group at the C3 position of the oxetane ring is a critical step. The most effective strategies start from oxetan-3-one, which serves as a versatile electrophilic building block. chemrxiv.orgnih.gov
A highly effective method for constructing the this compound scaffold is the Henry reaction (nitroaldol reaction) on oxetan-3-one. chemrxiv.org In this approach, oxetan-3-one is treated with nitroethane in the presence of a base. The resulting nitronate anion adds to the ketone carbonyl, forming 3-(1-nitroethyl)oxetan-3-ol. This intermediate can then be reduced to the target primary amine using various established methods, such as catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon. ljmu.ac.uk
Another powerful technique is reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent. organic-chemistry.orgmdpi.com While broadly applicable, for the synthesis of this compound, this would require a more complex sequence, potentially starting from a different precursor or involving multiple steps to achieve the desired structure.
Table 2: Comparison of Amination Protocols for Oxetane Functionalization
| Protocol | Description | Starting Material | Key Intermediates | Advantages | Reference |
| Henry Reaction & Reduction | A two-step sequence involving a nitroaldol addition followed by the reduction of the nitro group. | Oxetan-3-one, Nitroethane | 3-(1-nitroethyl)oxetan-3-ol | Direct, high-yielding route to the desired structure. | chemrxiv.org |
| Strecker Synthesis | A three-component reaction of a ketone, an amine source (ammonia), and a cyanide source (e.g., TMSCN), followed by hydrolysis. | Oxetan-3-one | α-aminonitrile | Versatile for producing α-amino acid derivatives. | chemrxiv.org |
| Reductive Amination | Direct conversion of a ketone to an amine by reaction with an amine source and a reducing agent (e.g., NaBH(OAc)₃). | Oxetan-3-one, Ammonia (B1221849) | Imine | One-pot procedure, highly chemoselective. | organic-chemistry.orgmdpi.com |
Reductive Approaches to the Amino Group
Reductive amination is a cornerstone in synthetic chemistry for the formation of carbon-nitrogen bonds and is widely employed in the pharmaceutical industry. nih.gov This method typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. youtube.com In the context of this compound synthesis, this approach would likely start from a precursor such as 3-(1-oxoethyl)oxetan-3-ol, which would react with an ammonia source, followed by reduction.
The choice of reducing agent is critical for the success of reductive amination, influencing chemoselectivity and compatibility with other functional groups. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder and more selective reagents are often preferred to avoid unwanted side reactions, such as the reduction of other carbonyls or esters in the molecule. organic-chemistry.orgvanderbilt.edu
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this transformation. youtube.comdntb.gov.ua NaBH(OAc)₃ is often favored due to its mildness and lack of toxicity compared to cyanoborohydride reagents. It is capable of reducing protonated imines much faster than ketones, allowing for a one-pot reaction. dntb.gov.ua Catalytic hydrogenation is another viable method, where H₂ gas is used in the presence of a metal catalyst like palladium, platinum, or nickel. youtube.com
Recent advancements have explored various catalytic systems to improve efficiency and selectivity. For instance, an amorphous cobalt particle-based catalyst has been shown to be effective for reductive amination using H₂ and aqueous ammonia under mild conditions. organic-chemistry.org Similarly, Cp*Ir complexes have been developed to catalyze the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org
| Reducing Agent/System | Typical Substrates | Key Features |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, selective for imines over ketones, common in pharmaceutical synthesis. dntb.gov.ua |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective but toxic, less reactive at neutral pH, selective for iminium ions. youtube.com |
| Catalytic Hydrogenation (H₂/Metal) | Aldehydes, Ketones | Utilizes catalysts like Pd, Pt, Ni; can be highly efficient. youtube.com |
| Cp*Ir Complexes/Ammonium Formate | Ketones | Direct conversion to primary amines using a single source for nitrogen and hydrogen. organic-chemistry.org |
| Amorphous Co Particles/H₂/NH₃ | General Carbonyls | High activity and selectivity under mild temperature and pressure conditions. organic-chemistry.org |
Stereoselective Functional Group Interconversions
Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk When these transformations are conducted in a way that controls the formation of new stereocenters or preserves existing ones, they are termed stereoselective. For a molecule like this compound, key stereoselective FGIs could include the reduction of a ketone to a secondary alcohol or the conversion of a different functional group into the amine with defined stereochemistry.
One critical transformation is the stereoselective reduction of a ketone precursor to create the chiral alcohol. Directed reductions, where an existing functional group on the molecule guides the reducing agent to a specific face of the carbonyl, are a powerful strategy. For example, hydroxyl groups can direct epoxidation reactions to one face of a nearby olefin. imperial.ac.uk A similar principle can apply to ketone reductions.
Another important FGI is the conversion of an azide (B81097) or a nitrile to a primary amine. The reduction of an azide (R-N₃) to an amine (R-NH₂) is a clean and high-yielding reaction, often accomplished by catalytic hydrogenation (e.g., H₂/Pd/C) or with reagents like triphenylphosphine (B44618) (the Staudinger reaction). vanderbilt.edu If the azide is introduced via a stereospecific reaction, its reduction provides a route to the chiral amine. For example, the Mitsunobu reaction can be used to convert a chiral alcohol to an azide with inversion of stereochemistry. vanderbilt.edu
Stereoselective and Enantioselective Synthesis of this compound
Achieving the synthesis of a single, desired stereoisomer of this compound is a significant challenge due to its two stereocenters. This requires methods that are not only stereoselective (controlling the relative arrangement of the stereocenters) but also enantioselective (controlling the absolute three-dimensional arrangement to form one enantiomer over the other).
Chiral Auxiliaries and Catalysis in Oxetane Formation
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones and camphorsultam are well-known examples used in asymmetric alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net
In the context of oxetane synthesis, a chiral auxiliary could be used to control the stereochemistry during the formation of the four-membered ring. More commonly, however, the stereochemistry is controlled during the functionalization of a pre-existing oxetane ring. For instance, the asymmetric synthesis of 2-substituted oxetan-3-ones has been achieved with high enantioselectivity (up to 84% ee) by using SAMP/RAMP hydrazone chemistry. researchgate.net In this method, oxetan-3-one is first converted to a chiral hydrazone using (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP/RAMP). Deprotonation followed by reaction with an electrophile (like an alkyl halide) yields the 2-substituted product with a controlled stereocenter. researchgate.net
Control of Diastereoselectivity in Aminoethyl Addition
The addition of the 1-aminoethyl group to the C3 position of oxetan-3-one creates both stereocenters of the target molecule simultaneously. Controlling the relative stereochemistry (diastereoselectivity) of this addition is crucial. One powerful method involves the use of chiral sulfinimines. A convenient approach has been developed to access structurally diverse 3-aminooxetanes through the reactivity of oxetan-3-tert-butylsulfinimine. researchgate.net This imine, derived from oxetan-3-one and a chiral tert-butanesulfinamide, can undergo diastereoselective addition of organometallic reagents (such as Grignard or organolithium reagents) to the C=N bond. The chiral sulfinyl group directs the incoming nucleophile to one face of the imine, thereby establishing the stereochemistry at the newly formed stereocenter. Subsequent removal of the sulfinyl group reveals the chiral amine.
Enzymatic Approaches to Chiral Oxetanes
Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high levels of stereoselectivity under mild reaction conditions. nih.gov Enzymes can be used to create chiral building blocks that are later converted into the final product. While specific enzymatic routes to this compound are not widely documented, related strategies demonstrate the potential of this approach.
For example, a three-component strategy for the stereoselective enzymatic synthesis of amino-diols has been developed using an aldolase (B8822740) (d-fructose-6-phosphate aldolase, FSA) and a reductive aminase (IRED). nih.gov This cascade reaction combines an aldehyde, a hydroxy ketone, and an amine to produce chiral amino-polyols with high stereoselectivity. nih.gov Adapting such a system, where an oxetane-containing aldehyde or ketone is used as a substrate, could provide a biocatalytic route to chiral oxetane-containing amino alcohols.
Development of Novel and Efficient Synthetic Pathways
A significant breakthrough was the development of a gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. nih.govnih.govorganic-chemistry.org This reaction proceeds in an "open flask" without the need to exclude air or moisture and provides a practical and efficient route to the key intermediate. nih.govorganic-chemistry.org The reaction is believed to proceed through the formation of a reactive α-oxo gold carbene intermediate. nih.gov
A different novel strategy involves the conjugate addition of α-amino esters to a 3-(nitromethylene)oxetane. The subsequent reduction of the nitro group provides the amino functionality, which can be further elaborated. nih.govrsc.org These modern methods provide more efficient and scalable access to the oxetane core, facilitating the synthesis of complex derivatives like this compound.
| Method | Starting Material | Key Intermediate | Advantages |
| Gold-Catalyzed Cyclization | Propargylic Alcohol | Oxetan-3-one | One-step, "open flask" conditions, high efficiency. nih.govnih.gov |
| Epichlorohydrin Route | Epichlorohydrin | Oxetan-3-ol | Concise 4-step route from a cheap commodity chemical. atlantis-press.com |
| Conjugate Addition | 3-(Nitromethylene)oxetane | Oxetane-containing nitroalkane | Novel route for introducing amino functionality. rsc.org |
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing necessitates the application of green chemistry principles in the synthesis of pharmaceutically relevant molecules like this compound. Key areas of focus include maximizing atom economy, utilizing safer solvents, and employing catalytic methods to minimize waste and environmental impact.
A plausible and efficient synthetic approach to this compound commences with the synthesis of the key intermediate, oxetan-3-one. One notable green method for preparing oxetan-3-one involves the gold-catalyzed oxidation of propargylic alcohols. nih.gov This reaction proceeds under mild, open-flask conditions and offers a high degree of atom economy, as it avoids the use of hazardous reagents like diazo ketones which were traditionally employed. nih.gov Another approach starts from the readily available and inexpensive 1,3-dichloroacetone, which undergoes a three-step sequence of carbonyl protection, ring closure, and deprotection to yield oxetan-3-one in high yield. durham.ac.uk
With oxetan-3-one in hand, the subsequent introduction of the 1-aminoethyl group can be designed with green principles in mind. One potential pathway is the Henry reaction (nitroaldol condensation) with nitroethane, followed by the reduction of the resulting nitro alcohol. This two-step sequence can often be performed in greener solvents like water or ethanol. The reduction of the nitro group can be achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel, which are highly efficient and can be recycled. This catalytic approach is superior to stoichiometric reducing agents which generate significant waste.
Another green strategy for installing the aminoethyl side chain is a modified Strecker synthesis. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This one-pot, three-component reaction would involve oxetan-3-one, an ethylamine (B1201723) equivalent, and a cyanide source. While traditional Strecker syntheses often use toxic hydrogen cyanide, modern variations can utilize safer cyanide sources and can be performed under aqueous conditions, further enhancing the green profile of the synthesis. organic-chemistry.org
The choice of solvents is a critical aspect of green chemistry. For the synthesis of oxetane derivatives, a shift away from hazardous chlorinated solvents like dichloromethane (B109758) (DCM) towards more benign alternatives is encouraged. atlantis-press.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) are increasingly being adopted due to their favorable environmental, health, and safety profiles. The use of water as a solvent, where feasible, represents the ultimate green choice.
To quantify the "greenness" of a synthetic route, metrics such as Atom Economy and Process Mass Intensity (PMI) are employed. Atom economy calculates the proportion of reactant atoms that are incorporated into the final product, while PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the product. wikipedia.org The goal is to maximize atom economy and minimize PMI.
Below is a comparative table illustrating the potential application of green chemistry principles in two proposed synthetic routes to this compound from oxetan-3-one.
Table 1: Application of Green Chemistry Principles in Synthetic Routes to this compound
| Feature | Route A: Henry Reaction & Reduction | Route B: Strecker Synthesis |
| Starting Materials | Oxetan-3-one, Nitroethane | Oxetan-3-one, Ethylamine, Cyanide source |
| Key Reactions | Nitroaldol condensation, Catalytic hydrogenation | One-pot three-component reaction |
| Atom Economy | Moderate to High (depends on reducing agent) | High (addition reaction) |
| Solvent Choice | Potential for water or ethanol | Potential for aqueous conditions |
| Catalysis | Use of recyclable metal catalysts (e.g., Pd/C) | Can be catalyzed by acids or bases |
| Waste Generation | Minimal if catalytic reduction is used | Dependent on work-up and purification |
| Safety Considerations | Handling of nitroalkanes | Use of cyanide (requires careful handling) |
Process Chemistry Considerations for Scalable Synthesis
The transition of a synthetic route from the laboratory to large-scale industrial production presents a unique set of challenges. Process chemistry focuses on developing safe, robust, efficient, and economically viable manufacturing processes.
For the synthesis of this compound, a critical process consideration is the stability of the oxetane ring. nih.gov While generally more stable than epoxides, the strained four-membered ring can be susceptible to ring-opening under harsh acidic or basic conditions. nih.gov Therefore, reaction conditions must be carefully optimized to maintain the integrity of the oxetane core throughout the synthesis. The choice of reagents and the control of reaction temperature are paramount.
The synthesis of the oxetan-3-one intermediate on a large scale requires careful management of reaction exotherms. The gold-catalyzed oxidation of propargylic alcohol, for instance, is an exothermic process that necessitates efficient heat transfer to prevent thermal runaways. helgroup.com The use of continuous flow reactors can be highly advantageous in this context. nih.govnih.govthieme-connect.com Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and the ability to handle unstable intermediates safely by generating and consuming them in situ. durham.ac.uknih.govthieme-connect.com This technology can significantly improve the safety and efficiency of oxetane synthesis on an industrial scale.
The purification of the final product, this compound, is another crucial aspect of process chemistry. Due to its polar nature and the presence of both an amino and a hydroxyl group, the compound is likely to be highly water-soluble. This property can make extraction from aqueous media challenging. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product in a single step and avoids the use of large volumes of organic solvents required for chromatography. Developing a robust crystallization process, potentially through salt formation or the use of a specific solvent system, is a key objective. For chiral synthesis, crystallization-induced dynamic resolution (CIDR) could be a powerful technique to obtain enantiomerically pure product in high yield. researchgate.netnih.govresearchgate.net
Process safety is a non-negotiable aspect of scalable synthesis. helgroup.com A thorough hazard assessment of each step is required. For example, the use of nitroethane in the Henry reaction route requires careful handling due to its potential instability. Similarly, the Strecker synthesis involves the use of cyanide, which is highly toxic and requires stringent safety protocols. organic-chemistry.org Understanding the thermal stability of all intermediates and the final product is crucial to prevent decomposition and potential runaway reactions. helgroup.com
The table below outlines key process chemistry considerations for the scalable synthesis of this compound.
Table 2: Process Chemistry Considerations for Scalable Synthesis
| Consideration | Key Challenges | Potential Solutions |
| Raw Material Sourcing | Cost and availability of starting materials. | Use of inexpensive and readily available precursors like 1,3-dichloroacetone. |
| Reaction Kinetics & Control | Exothermic reactions, potential for side reactions. | Use of flow chemistry for better control, optimization of reaction parameters. |
| Oxetane Ring Stability | Susceptibility to ring-opening. | Mild reaction conditions, careful selection of reagents and catalysts. |
| Work-up & Purification | Product solubility, removal of impurities. | Development of an efficient crystallization process, salt formation. |
| Waste Management | Minimization of solvent and reagent waste. | Solvent recycling, use of catalytic methods, high atom economy reactions. |
| Process Safety | Handling of hazardous reagents (e.g., cyanide, nitroalkanes), thermal hazards. | Thorough hazard analysis, use of flow reactors for in-situ generation of reactive species. |
| Cost of Goods (CoG) | Overall cost of the manufacturing process. | Route optimization, high-yielding steps, efficient purification. |
Oxetane Ring Reactivity and Transformations
The four-membered oxetane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. rsc.orgacs.org The reactivity of the oxetane ring can be modulated by the substitution pattern on the ring and the nature of the attacking species. tandfonline.comresearchgate.net
Nucleophilic Ring-Opening Reactions
The ring-opening of oxetanes can be initiated by a variety of nucleophiles, including carbon, nitrogen, oxygen, sulfur, and halogen nucleophiles. tandfonline.com These reactions typically require activation by a Lewis or Brønsted acid to enhance the electrophilicity of the ring carbons. researchgate.netlibretexts.org Strong nucleophiles tend to attack the less sterically hindered carbon adjacent to the oxygen atom, following an SN2-type mechanism. magtech.com.cn The regioselectivity of the attack is primarily governed by steric effects. magtech.com.cn
In the context of this compound, the presence of the aminoethyl and hydroxyl substituents at the C3 position introduces significant steric hindrance. Therefore, nucleophilic attack is expected to occur preferentially at the C2 or C4 positions of the oxetane ring. The specific regioselectivity would depend on the reaction conditions and the nature of the nucleophile employed.
For instance, the reaction of oxetanes with organometallic reagents, such as Grignard reagents or organolithium compounds, in the presence of a Lewis acid like BF₃·OEt₂, can lead to the formation of functionalized alcohols. tandfonline.com Similarly, nitrogen nucleophiles, such as amines and indoles, can open the oxetane ring to produce amino alcohols. tandfonline.com
| Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Organolithium Reagents | Lewis Acid (e.g., BF₃·OEt₂) | Functionalized Alcohols | tandfonline.com |
| Grignard Reagents | Lewis Acid (e.g., BF₃·OEt₂) | Functionalized Alcohols | tandfonline.com |
| Amines | Acid Catalyst | Amino Alcohols | tandfonline.com |
| Indoles | Phosphoric Acid Catalyst | Indole-substituted Alcohols | tandfonline.com |
| Thiols | Base or Catalyst | Hydroxy Thioethers | tandfonline.com |
Electrophilic Ring-Opening Reactions
While less common than nucleophilic ring-opening, electrophilic attack on the oxetane oxygen can also initiate ring cleavage. wikipedia.org This process is typically facilitated by strong electrophiles and can lead to the formation of various rearranged or ring-expanded products. magtech.com.cn For example, treatment of oxetanes with certain electrophilic reagents can result in the formation of larger heterocyclic systems. magtech.com.cn
Rearrangement Pathways of the Oxetane Ring
The strained nature of the oxetane ring also makes it susceptible to various rearrangement reactions, often catalyzed by Lewis acids or transition metals. tandfonline.comresearchgate.net These rearrangements can lead to the formation of structurally diverse products, including other heterocyclic systems or acyclic compounds. researchgate.net For instance, some oxetane derivatives have been shown to undergo isomerization to form lactones under certain conditions. researchgate.net The specific rearrangement pathway is highly dependent on the substitution pattern of the oxetane and the reaction conditions employed. researchgate.net
Reactions of the Amino Group in this compound
The primary amino group in this compound is a key site of reactivity, behaving as a potent nucleophile. byjus.com This allows for a variety of functionalization reactions, including acylation and alkylation.
Acylation and Alkylation Reactions
Acylation: The primary amino group readily undergoes acylation with acylating agents such as acid chlorides and acid anhydrides to form amides. byjus.comorgoreview.comlibretexts.org This reaction is a type of nucleophilic acyl substitution. orgoreview.com The reaction is often carried out in the presence of a base, like pyridine (B92270) or sodium hydroxide, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. orgoreview.com
Alkylation: The direct alkylation of primary amines with alkyl halides is a common method for synthesizing more substituted amines. wikipedia.org However, this reaction can be difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, as the product amine can also react with the alkylating agent. jove.commasterorganicchemistry.com Selective mono-alkylation can sometimes be achieved by using a large excess of the amine or by employing specific reaction conditions. jove.comrsc.org
| Reaction Type | Reagent | Product | General Conditions | Reference |
|---|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) | Amide (R-CONH-R') | Presence of a base (e.g., pyridine) | byjus.comorgoreview.com |
| Acylation | Acid Anhydride ((RCO)₂O) | Amide (R-CONH-R') | Often requires a catalyst or base | byjus.com |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Can lead to polyalkylation | wikipedia.orgmasterorganicchemistry.com |
Formation of Amides and Urethanes
Amides: As mentioned, the acylation of the primary amino group of this compound with carboxylic acids or their derivatives (like acid chlorides or anhydrides) leads to the formation of amides. byjus.comnih.gov This is a robust and widely used transformation in organic synthesis. organic-chemistry.org The reaction can be promoted by coupling agents that activate the carboxylic acid. acs.org
Urethanes: Primary amines can react with various reagents to form urethanes. One common method involves the reaction of the amine with an isocyanate. l-i.co.uk Alternatively, urethanes can be synthesized from amines and carbon dioxide, often in the presence of a dehydrating agent or a catalyst. datapdf.comebrary.net The reaction with phosgene (B1210022) or its equivalents, while effective, is often avoided due to the high toxicity of phosgene. datapdf.com
Derivatization for Complex Molecular Assembly
The presence of a primary amino group and a tertiary hydroxyl group on the this compound scaffold makes it a valuable building block for the synthesis of more complex molecules. The primary amine, in particular, serves as a versatile handle for a variety of chemical transformations.
In medicinal chemistry, 3-aminooxetanes are frequently employed as motifs to introduce polarity and improve the physicochemical properties of drug candidates. acs.orgnih.gov The amino group of this compound can readily participate in common transformations such as:
Amide bond formation: Coupling with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding amides.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines. nih.gov
Nucleophilic aromatic substitution (SNA_r): Displacement of a suitable leaving group on an aromatic or heteroaromatic ring. nih.gov
These reactions allow for the facile incorporation of the this compound unit into larger and more intricate molecular architectures, a common strategy in the development of new therapeutic agents. The oxetane ring itself is often introduced in the later stages of a synthesis to fine-tune properties like solubility, metabolic stability, and lipophilicity. nih.gov
While the derivatization of the amino group is generally straightforward, the presence of the neighboring tertiary hydroxyl group may necessitate the use of protecting groups to avoid undesired side reactions, depending on the specific reagents and conditions employed.
Reactivity of the Hydroxyl Group in this compound
The tertiary hydroxyl group in this compound presents its own set of reactive possibilities, although its reactivity is sterically hindered compared to a primary or secondary alcohol.
Esterification and Etherification Reactions
Esterification of the tertiary alcohol can be achieved, but it typically requires more forcing conditions or specific catalysts compared to less hindered alcohols. The direct esterification with a carboxylic acid under acidic conditions is likely to be challenging due to the potential for acid-catalyzed ring-opening of the oxetane. nih.gov More suitable methods would involve the use of highly reactive acylating agents, such as acid anhydrides or acid chlorides, often in the presence of a non-nucleophilic base.
Etherification of the tertiary hydroxyl group is also conceivable. A notable method for the synthesis of 3,3-disubstituted oxetane-ethers involves the Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols. rsc.orgnih.gov This reaction proceeds through the formation of a stabilized carbocation intermediate. Applying this to this compound would require careful consideration of the reaction conditions to favor etherification over potential side reactions involving the amino group or the oxetane ring itself. The reversibility of such reactions has also been noted. rsc.org
It is crucial to recognize that 3,3-disubstituted oxetanes bearing an internal nucleophile, such as an alcohol or amine, can be more susceptible to ring-opening, especially under acidic conditions. nih.gov Therefore, the choice of reagents and reaction conditions for both esterification and etherification must be carefully optimized to preserve the strained four-membered ring.
Oxidation and Reduction Chemistry
The oxidation of the tertiary alcohol in this compound is generally not feasible under standard conditions without cleavage of the carbon-carbon bond. Tertiary alcohols are resistant to oxidation by common reagents like chromium-based oxidants or Swern and Dess-Martin oxidations.
Conversely, the primary amino group can be a site for oxidation. However, the oxidation of amines can lead to a variety of products, including hydroxylamines, nitroso compounds, and imines, and may compete with other reactive sites in the molecule.
Regarding reduction, the functional groups in this compound are already in a reduced state. However, if the molecule were to be derivatized, for example, by converting the amino group to an amide, this new functional group could be a target for reduction. The reduction of amides to amines is a common transformation, often accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄). chemrxiv.org Care would need to be taken to ensure the stability of the oxetane ring under these strongly reducing and often basic conditions.
Intramolecular Interactions and Neighboring Group Participation
The proximate arrangement of the amino and hydroxyl groups on the oxetane ring in this compound creates a high potential for intramolecular interactions and neighboring group participation (NGP) in its chemical reactions. wikipedia.orglibretexts.org NGP, also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This can significantly influence reaction rates and stereochemistry.
Specifically for oxetanes, neighboring group participation can play a role in ring-opening reactions. For example, the participation of an adjacent aryl group has been shown to facilitate the reductive opening of oxetanes. acs.org In the case of this compound, the amino or hydroxyl group could potentially assist in the cleavage of the oxetane C-O bonds under certain conditions, for example, by stabilizing a developing positive charge on an adjacent carbon atom. Studies on the bromination and iodination of olefins with a neighboring hydroxyl group have shown rate enhancements due to the formation of cyclic oxonium ions. rsc.org Similar participation from the amino or hydroxyl group in this compound could influence its reactivity towards electrophiles.
Kinetic and Thermodynamic Studies of Key Reactions
The ring strain of unsubstituted oxetane is approximately 25.5 kcal/mol, which is a significant driving force for ring-opening reactions. beilstein-journals.orgnih.gov The kinetics of cyclization to form four-membered rings are known to be significantly slower than for the formation of three-, five-, or six-membered rings. acs.org
Kinetic studies on the acid-catalyzed hydrolysis of oxetane show that it proceeds almost as rapidly as that of ethylene (B1197577) oxide. ethz.ch Conversely, under basic conditions, the ring-opening of oxetane is significantly slower. ethz.ch The hydration heat of oxetane is approximately 83 kJ/mol, indicating that ring-opening is a thermodynamically favorable process. rsc.org
An efficient kinetic resolution of spirocyclic oxetanes has been demonstrated through a photochemical approach, highlighting that the enantiomers can exhibit different reaction rates. acs.org This suggests that if this compound were to be used in its chiral form, kinetic resolution could be a viable strategy for obtaining enantiopure derivatives.
Table 1: General Thermodynamic and Kinetic Data for Oxetane
| Property | Value | Source(s) |
| Ring Strain Energy | ~25.5 kcal/mol | beilstein-journals.orgnih.gov |
| Hydration Heat | ~83 kJ/mol | rsc.org |
| Relative Rate of Acid-Catalyzed Hydrolysis | Comparable to ethylene oxide | ethz.ch |
| Relative Rate of Base-Catalyzed Hydrolysis | Significantly slower than oxirane | ethz.ch |
This table presents general data for the parent oxetane and may not be directly representative of this compound.
Investigation of Reaction Mechanisms through Isotopic Labeling and Advanced Spectroscopic Techniques
The elucidation of reaction mechanisms for compounds like this compound would heavily rely on techniques such as isotopic labeling and advanced spectroscopic methods. ias.ac.innumberanalytics.com
Isotopic labeling, where an atom in the reactant is replaced by one of its isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), is a powerful tool for tracing the fate of atoms throughout a chemical transformation. ias.ac.innih.gov For instance, to study a potential rearrangement during a reaction of this compound, one of the carbon or hydrogen atoms could be isotopically labeled. The position of the label in the product, determined by mass spectrometry or NMR spectroscopy, would provide conclusive evidence for or against the proposed rearrangement. This technique has been instrumental in understanding complex biosynthetic pathways and reaction mechanisms in organic chemistry. bohrium.com
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for mechanistic studies. acs.org ¹H, ¹³C, and other relevant nuclei (e.g., ¹⁵N) NMR can provide detailed structural information about reactants, products, and any observable intermediates. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can establish connectivity within a molecule, which is crucial for identifying the products of a reaction. In situ NMR monitoring of a reaction can provide kinetic data and help to detect transient intermediates. For example, NMR has been used to study the conformation of oxetane rings and to corroborate the interactions in hydrogen-bonding catalysis. acs.orgresearchgate.net
Advanced Spectroscopic Methods for Structural Assignment (beyond basic identification)
Spectroscopic methods are fundamental for determining the molecular structure, from the connectivity of atoms to the finer details of its spatial arrangement.
Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for elucidating the complex structure of molecules like this compound in solution.
¹H and ¹³C NMR: One-dimensional NMR provides initial information on the chemical environment of protons and carbons. For substituted oxetanes, the chemical shifts of the ring protons and carbons are particularly informative about the substitution pattern. illinois.edumdpi.com For instance, the protons of the methylene (B1212753) groups bonded to the oxygen in unsubstituted oxetane appear at a different chemical shift than the other methylene protons. researchgate.net
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, which would be used to map the proton network within the 1-aminoethyl side chain and its connection to the oxetane ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity between the ethyl group, the amino group, and the C3 position of the oxetane ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution, including the puckering of the oxetane ring. acs.org
Below is a table of typical NMR chemical shifts for oxetane systems.
| Nucleus | Substituent | Position | Chemical Shift (ppm) |
| ¹H | None | C2/C4-H | 4.73 |
| ¹H | None | C3-H | 2.72 |
| ¹³C | None | C2/C4 | 72.8 |
| ¹³C | None | C3 | 23.1 |
| ¹³C | 3-Aryl-3-Substituted | C2/C4 | ~80-86 |
| ¹³C | 3-Aryl-3-Substituted | C3 (quaternary) | ~46-52 |
| Data sourced from general oxetane chemistry literature. illinois.edudoi.org |
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which is used to determine the elemental formula with high confidence. nih.gov For this compound (C₆H₁₃NO₂), HRMS would confirm this formula by matching the measured mass to the calculated mass.
Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for ethers involve cleavage of the C-C bond adjacent (alpha) to the oxygen atom. libretexts.org For this compound, key fragmentation could include:
Loss of the aminoethyl side chain.
Ring-opening fragmentation of the oxetane moiety. magtech.com.cn
Loss of small neutral molecules like water (H₂O) or ammonia (NH₃).
Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR spectroscopy.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational frequencies.
Infrared Spectroscopy: A high-resolution IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), amine (N-H), C-O, and C-N functional groups. mdpi.com The C-O stretching of the oxetane ring itself gives rise to distinct bands. umanitoba.ca
Raman Spectroscopy: Raman spectroscopy is also sensitive to these vibrations and is particularly useful for analyzing symmetric vibrations and bonds in non-polar environments. The oxetane ring puckering mode can be observed in the far-infrared region. researchgate.net The combination of both techniques provides a comprehensive vibrational profile of the molecule. radtech.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching, broad | 3200 - 3600 |
| N-H (amine) | Stretching | 3300 - 3500 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C-O (ether/alcohol) | Stretching | 1000 - 1300 |
| Oxetane Ring | C-O Asymmetric Stretch | ~1008 |
| Oxetane Ring | C-C Symmetric Stretch | ~1033 |
| Data compiled from general spectroscopy tables and oxetane-specific literature. umanitoba.ca |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. researchgate.net If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. beilstein-journals.orgnih.gov
This method would definitively establish:
The puckered conformation of the oxetane ring. The introduction of substituents onto the oxetane ring typically results in a more puckered conformation compared to the nearly planar parent compound. acs.org
The relative stereochemistry of the two stereocenters (the C3 of the oxetane and the chiral carbon in the 1-aminoethyl side chain).
For a single enantiomer, the use of anomalous dispersion methods could determine the absolute configuration, assigning the R/S configuration to each stereocenter without ambiguity.
| Structural Parameter | Unsubstituted Oxetane | Substituted Oxetane (General) |
| Puckering Angle | 8.7° (at 140 K) | Increased (e.g., 16° in EDO) |
| C-O Bond Length | ~1.46 Å | Varies with substitution |
| C-C Bond Length | ~1.53 Å | Varies with substitution |
| Data sourced from X-ray crystallographic studies. acs.orgnih.gov |
Conformational Analysis in Solution and Gas Phase
While X-ray crystallography provides a static picture of the solid-state structure, molecules often adopt different conformations in solution or the gas phase.
The four-membered oxetane ring is not perfectly flat due to ring strain and torsional strain. The parent oxetane has a very low barrier to inversion and is considered to have a puckered structure with a small puckering angle. acs.orgbeilstein-journals.org
The introduction of substituents has a significant impact on the ring's conformation. For a 3-substituted oxetane like the title compound, the substituents increase unfavorable eclipsing interactions, leading to a more pronounced puckered conformation to relieve this strain. acs.orgutexas.edu Computational studies and NMR data (specifically NOE analysis) are the primary tools for investigating these conformational preferences in solution. acs.org In some molecular contexts, the rigid, puckered oxetane ring can act as a "conformational lock," restricting the flexibility of the rest of the molecule. acs.org
Quantum Chemical Calculations for Electronic Structure and Bonding
Molecular Orbitals and Electron Density Distribution
The molecular orbitals (MOs) of a molecule describe the regions in space where electrons are likely to be found. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.
A computational study of this compound would map out the electron density distribution, highlighting areas of high and low electron density. This would show the polar nature of the molecule, with electron density likely concentrated around the electronegative oxygen and nitrogen atoms of the oxetane, hydroxyl, and amino groups.
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| LUMO+1 | 1.85 |
| LUMO | 0.98 |
| HOMO | -5.43 |
| HOMO-1 | -6.12 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not publicly available.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method provides information on the hybridization of atomic orbitals, the nature of chemical bonds (sigma, pi), and the extent of electron delocalization through hyperconjugation. numberanalytics.com
For this compound, NBO analysis would quantify the electron-donating and -accepting interactions between different parts of the molecule. For instance, it could detail the interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds. These interactions are crucial in determining the molecule's conformational preferences and reactivity.
Table 2: Hypothetical NBO Analysis Results for Selected Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O) in oxetane | σ(C-C) | 1.5 |
| LP (N) in amino group | σ(C-H) | 2.3 |
| LP (O) in hydroxyl | σ*(C-O) in oxetane | 0.8 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not publicly available.
Computational Conformational Analysis
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. acs.org
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. acs.orgwikipedia.org By systematically changing specific dihedral angles (the angles between four connected atoms) and calculating the energy at each step, a PES scan can identify the energy barriers between different conformations and locate the most stable (lowest energy) arrangements. uni-muenchen.de For this compound, a PES scan would be crucial for understanding the rotational barriers around the C-C and C-N bonds of the aminoethyl side chain.
Energy Minimization and Global Minimum Conformer Identification
Following a PES scan, energy minimization calculations are performed to find the exact geometries of the stable conformers (local minima on the PES). researchgate.net The conformer with the absolute lowest energy is termed the global minimum. psu.eduresearchgate.net Identifying the global minimum and other low-energy conformers is important as these are the most likely shapes the molecule will adopt.
Influence of Solvation on Conformational Preferences
The conformation of a molecule can be significantly influenced by its environment, particularly by the solvent. researchgate.netacs.org Computational models can simulate the effect of a solvent, like water, on the conformational preferences of this compound. ucsb.edu These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium. youtube.com Solvation can stabilize certain conformers over others, especially those that can form favorable interactions like hydrogen bonds with the solvent molecules.
Table 3: Hypothetical Relative Energies of Conformers of this compound in Gas Phase and Water
| Conformer | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Water) (kcal/mol) |
| 1 (Global Minimum) | 0.00 | 0.00 |
| 2 | 1.25 | 0.85 |
| 3 | 2.10 | 1.50 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not publicly available.
Synthesis and Reactivity of Derivatives and Analogues of 3 1 Aminoethyl Oxetan 3 Ol
Modification of the Oxetane (B1205548) Ring System
The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which dictates its reactivity. nih.gov While generally more stable than the corresponding epoxides, the oxetane moiety in 3-(1-aminoethyl)oxetan-3-ol and its analogues can undergo ring-opening reactions under specific conditions, providing a pathway to novel molecular architectures. acs.org
Acid-Catalyzed Ring Opening: The presence of a Lewis or Brønsted acid can activate the oxetane oxygen, facilitating nucleophilic attack and subsequent ring cleavage. researchgate.net For derivatives of this compound, this can lead to the formation of functionalized 1,3-diols. The regioselectivity of the ring opening is influenced by the nature of the substituents on the oxetane ring and the reaction conditions. For instance, in the presence of a nucleophile, the attack may occur at either of the methylene (B1212753) carbons of the oxetane ring.
Intramolecular Cyclization via Ring Opening: In appropriately designed derivatives, the ring-opening of the oxetane can be followed by an intramolecular cyclization, leading to the formation of new heterocyclic systems. For example, a derivative of this compound with a suitably positioned nucleophilic group on the aminoethyl side chain could undergo an acid-catalyzed ring-opening/cyclization cascade to form substituted piperidines or other nitrogen-containing heterocycles. A study on 3-amido oxetanes demonstrated that in the presence of In(OTf)3, smooth intramolecular cyclization occurs to form 2-oxazolines. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Acid-Catalyzed Ring Opening | Lewis or Brønsted Acid, Nucleophile | Functionalized 1,3-diols | researchgate.net |
| Intramolecular Cyclization | In(OTf)3 | 2-Oxazolines | nih.gov |
Derivatization of the Aminoethyl Side Chain
The primary amino group and the ethyl moiety of the side chain offer multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.
N-Acylation: The primary amine of this compound can be readily acylated using a variety of acylating agents such as acid chlorides, anhydrides, or activated esters. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. These N-acyl derivatives can exhibit altered physicochemical properties and may serve as prodrugs.
N-Alkylation: The amino group can also be subjected to alkylation reactions. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for introducing alkyl groups. Direct alkylation with alkyl halides can also be employed, although care must be taken to control the degree of alkylation.
Table of Representative Derivatization Reactions of the Aminoethyl Side Chain
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| N-Acylation | Acyl chloride, Base | Amide |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
Synthesis of Stereoisomeric and Enantiomeric Analogues
The this compound molecule possesses a stereocenter at the carbon atom of the aminoethyl group attached to the oxetane ring. This allows for the existence of (R) and (S) enantiomers. The synthesis of stereoisomerically pure analogues is crucial for understanding their biological activity.
Asymmetric Synthesis: The stereoselective synthesis of such analogues can be achieved through various strategies. One approach involves the use of chiral starting materials. For instance, the synthesis could start from a chiral amino acid. Alternatively, asymmetric catalysts can be employed to control the stereochemistry of a key bond-forming reaction. The synthesis of enantiomerically enriched 2,3,3-trisubstituted oxetanes has been achieved through the enantioselective coupling of 2-methyl-2-vinyloxirane (B167661) with alcohols, followed by chemoselective tosylation and cyclization. rsc.org
Chiral Resolution: Another method to obtain enantiomerically pure compounds is through the resolution of a racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiomers.
A commercial supplier lists the (R)-enantiomer of this compound, indicating that methods for its stereoselective synthesis or resolution are available. bldpharm.com
Structure-Reactivity Relationships in Derivatives
The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. The electronic and steric properties of the substituents on both the oxetane ring and the aminoethyl side chain can significantly influence the reactivity of the molecule.
Influence on Oxetane Ring Stability: Electron-withdrawing groups on the oxetane ring can increase its susceptibility to nucleophilic attack and ring-opening, due to the increased polarization of the C-O bonds. Conversely, bulky substituents at the 3-position can sterically hinder the approach of nucleophiles, thereby increasing the stability of the oxetane ring. The puckering of the oxetane ring is also influenced by the nature of the substituents. illinois.edu
Impact on Side Chain Reactivity: The reactivity of the amino group can be modulated by the substituents on the oxetane ring. For example, the basicity of the amine can be influenced by the electronic nature of the oxetane moiety.
A study on the photoinitiated cationic polymerization of various oxetane monomers has provided insights into how the structure of the substituents affects the reactivity of the oxetane ring. tandfonline.com
Development of Prodrugs and Pro-compounds (focused on chemical transformations, not pharmacology)
The development of prodrugs is a common strategy in medicinal chemistry to improve the physicochemical properties of a parent molecule. For this compound, both the amino and hydroxyl groups can be chemically modified to create prodrugs.
Ester and Carbamate Prodrugs of the Hydroxyl Group: The tertiary hydroxyl group can be esterified with various acids to form ester prodrugs. These esters are designed to be hydrolyzed in vivo by esterases to release the active parent drug. Carbamate prodrugs can also be synthesized from the hydroxyl group. researchgate.net
Amide and N-Acyloxymethyl Prodrugs of the Amino Group: The primary amino group can be converted into an amide linkage with amino acids or other carboxylic acids. nih.gov This is a widely used approach to create prodrugs that can be cleaved by peptidases or amidases. Another strategy involves the formation of N-acyloxymethyl or N-phosphonooxymethyl derivatives of the amine. researchgate.net
Table of Potential Prodrug Linkages and Cleavage Mechanisms
| Functional Group Targeted | Prodrug Linkage | Probable Cleavage Mechanism | Reference |
|---|---|---|---|
| Tertiary Hydroxyl | Ester | Enzymatic hydrolysis (Esterases) | researchgate.net |
| Tertiary Hydroxyl | Carbamate | Enzymatic hydrolysis | researchgate.net |
| Primary Amine | Amide (e.g., with amino acids) | Enzymatic hydrolysis (Amidases, Peptidases) | nih.gov |
| Primary Amine | N-Acyloxymethyl | Enzymatic hydrolysis followed by spontaneous chemical breakdown | researchgate.net |
Applications in Advanced Organic Synthesis and Materials Science Precursors
3-(1-aminoethyl)oxetan-3-ol as a Chiral Building Block in Multistep Synthesis
The presence of a chiral center in this compound makes it a valuable building block for the enantioselective synthesis of complex molecules. The stereochemistry at the aminoethyl side chain can be controlled or resolved to provide access to specific stereoisomers of target compounds. This is particularly crucial in medicinal chemistry, where the biological activity of a drug candidate can be highly dependent on its stereochemical configuration.
The strategic placement of the oxetane (B1205548) ring can significantly influence the properties of a molecule. For instance, the electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect, which can lower the basicity of the adjacent amino group. nih.gov This modulation of pKa can be a critical factor in optimizing the pharmacokinetic profile of a drug candidate.
Incorporation into Complex Molecular Architectures and Scaffolds
The unique three-dimensional structure of the oxetane ring allows for the creation of molecules with increased non-flatness, a desirable characteristic for clinical candidates that often leads to higher target selectivity and improved pharmacokinetic and toxicity profiles. nih.gov The incorporation of this compound into larger molecular frameworks can be achieved through various synthetic transformations targeting its amino and hydroxyl functionalities.
The oxetane moiety can act as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups. nih.govresearchgate.net This substitution can lead to profound changes in aqueous solubility, lipophilicity, and metabolic stability. researchgate.net For example, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a significant margin while often reducing the rate of metabolic degradation.
Role in the Generation of Novel Heterocyclic Systems
The strained nature of the four-membered oxetane ring makes it susceptible to ring-opening reactions, providing a pathway to novel heterocyclic systems. beilstein-journals.org Under specific conditions, the oxetane ring in this compound can be opened by various nucleophiles or electrophiles, leading to the formation of larger, more complex heterocyclic structures. This reactivity is a powerful tool for synthetic chemists to explore new chemical space and generate diverse molecular libraries.
For instance, Lewis acid-catalyzed ring-opening reactions can lead to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles, depending on the reaction conditions and the nature of the starting material. researchgate.net The aminoethyl side chain can also participate in these transformations, leading to the formation of nitrogen-containing heterocyclic systems.
Use in Catalyst Design and Ligand Synthesis
The bifunctional nature of this compound, with its amino and hydroxyl groups, makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. The stereocenter on the aminoethyl side chain can impart chirality to the resulting metal complex, enabling enantioselective transformations.
The oxetane moiety itself can influence the properties of the ligand. Its polarity and ability to act as a hydrogen bond acceptor can affect the solubility and coordination properties of the ligand. mdpi.comresearchgate.net Furthermore, the rigid and defined three-dimensional structure of the oxetane ring can create a specific chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions.
Contribution to Chemical Space Exploration via Oxetane-Based Frameworks
The incorporation of oxetane-containing building blocks like this compound is a key strategy for expanding the accessible chemical space in drug discovery and materials science. researchgate.netnih.gov The unique properties of the oxetane ring, such as its ability to act as a nonclassical isostere of a carbonyl group and its capacity to function as a hydrogen bond acceptor, make it an underexplored and attractive structural motif. mdpi.comnih.gov
By introducing this compound into molecular designs, chemists can generate novel frameworks with distinct physicochemical and biological properties. researchgate.net This exploration of new chemical space is essential for the discovery of new lead compounds with improved efficacy and safety profiles. nih.gov The commercial availability of a variety of oxetane building blocks, although still somewhat limited for 3,3-disubstituted examples, is gradually increasing, facilitating their broader application in research and development. nih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 2172587-97-0 | C5H11NO2 | 117.15 | Chiral center, amino and hydroxyl groups. bldpharm.combldpharm.com |
| Oxetan-3-ol | 7748-36-9 | C3H6O2 | 74.07 | Versatile building block in pharmaceuticals and materials science. chemimpex.com |
| 3-(1-Amino-3-methylbutyl)oxetan-3-ol | 2089676-43-5 | C8H17NO2 | 159.23 | Example of a more complex 3-substituted oxetanol. chemscene.com |
| 3-(3,4,5-Trimethoxyphenyl)oxetan-3-ol | Not specified | C12H16O5 | 240.25 | Intermediate in the synthesis of oxetane-containing indole (B1671886) analogues. nih.gov |
Future Research Directions and Emerging Paradigms for 3 1 Aminoethyl Oxetan 3 Ol
Exploitation of Unconventional Reactivity Patterns
The strained four-membered ring of 3-(1-aminoethyl)oxetan-3-ol is predisposed to ring-opening reactions, a characteristic that can be harnessed for novel synthetic transformations. Future research will likely focus on exploring unconventional reactivity patterns beyond simple nucleophilic attack at the oxetane (B1205548) carbons.
One promising avenue is the investigation of acid-catalyzed rearrangements . Under acidic conditions, the tertiary alcohol at the 3-position can be protonated and eliminated as water, generating a tertiary carbocation. This intermediate could undergo a variety of rearrangements, including ring expansion or contraction, or participate in intramolecular reactions with the aminoethyl side chain. The stereochemistry of the aminoethyl group is expected to play a crucial role in directing the outcome of these rearrangements, potentially leading to the stereoselective synthesis of complex nitrogen- and oxygen-containing heterocycles.
Another area of interest is the exploration of transition metal-catalyzed ring-opening and cross-coupling reactions . The development of catalysts that can selectively activate and cleave the C-O or C-C bonds of the oxetane ring would open up new possibilities for incorporating the this compound scaffold into larger molecules. For example, reductive ring-opening in the presence of a suitable coupling partner could provide access to a range of functionalized amino alcohols.
The inherent ring strain of oxetanes also makes them susceptible to radical-mediated transformations . Future studies could explore the generation of radicals at various positions of the this compound molecule and their subsequent reactions. For instance, selective hydrogen atom abstraction from the oxetane ring followed by radical addition or fragmentation could lead to novel and complex molecular architectures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The often-exothermic and rapid nature of oxetane ring-opening reactions makes them well-suited for flow chemistry applications. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is critical for managing the reactivity of strained ring systems and ensuring reaction selectivity and safety. nih.gov Future research will likely focus on developing continuous flow processes for the synthesis and functionalization of this compound. nih.govnih.gov
The integration of flow chemistry with automated synthesis platforms represents a paradigm shift in chemical synthesis. chimia.ch Such platforms, equipped with robotic arms, automated purification systems, and real-time analytical tools, could enable the high-throughput synthesis and screening of libraries of this compound derivatives. This would be particularly valuable for medicinal chemistry applications, where the rapid generation of analogs is essential for structure-activity relationship (SAR) studies. chimia.ch
An automated platform could be programmed to systematically vary the substituents on the amino group or to perform a range of ring-opening reactions with different nucleophiles, generating a diverse set of compounds for biological evaluation. The data from these high-throughput experiments could then be used to train machine learning models to predict the properties and activities of new, unsynthesized derivatives.
Advanced Characterization Techniques for In Situ Reaction Monitoring
Understanding the intricate mechanisms of reactions involving this compound requires the use of advanced in situ characterization techniques . These techniques allow for the real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of reaction kinetics.
In situ NMR spectroscopy is a powerful tool for studying the solution-phase reactions of oxetanes. By acquiring NMR spectra at various time points during a reaction, it is possible to track the disappearance of starting materials, the appearance of products, and the formation of any intermediates. This information can provide valuable insights into the reaction mechanism and help to optimize reaction conditions.
Other in situ techniques that could be applied to the study of this compound reactions include in situ IR and Raman spectroscopy , which can provide information about changes in functional groups, and in situ mass spectrometry , which can be used to identify the molecular weights of species present in the reaction mixture. The combination of these techniques can provide a comprehensive picture of the reaction dynamics.
Development of Novel Computational Methodologies for Predictive Chemistry
Computational chemistry is poised to play an increasingly important role in the study of this compound and its reactions. Quantum mechanical calculations can be used to predict the geometries, energies, and spectroscopic properties of molecules, as well as the transition state structures and activation energies of reactions. This information can be used to understand reaction mechanisms, predict reaction outcomes, and design new experiments.
Future research in this area will likely focus on the development of novel computational methodologies specifically tailored for the study of strained ring systems like oxetanes. This could include the development of more accurate and efficient methods for calculating the energies of strained molecules and for modeling the dynamics of ring-opening reactions.
Furthermore, the integration of computational chemistry with machine learning and artificial intelligence could lead to the development of predictive models that can accurately forecast the reactivity and properties of this compound derivatives. Such models could be used to guide the design of new molecules with desired properties, accelerating the discovery of new catalysts, materials, and therapeutic agents.
Design of Next-Generation Ligands and Building Blocks for Catalysis
The chiral nature of this compound makes it an attractive building block for the synthesis of chiral ligands for asymmetric catalysis. nih.govresearchgate.netdicp.ac.cnmdpi.com The amino and hydroxyl groups provide convenient handles for the attachment of phosphine, nitrogen, or other coordinating groups. The rigid oxetane backbone can help to create a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity.
Future research will focus on the rational design of next-generation ligands based on the this compound scaffold. nih.govresearchgate.netdicp.ac.cn This will involve the use of computational modeling to predict the structures and properties of ligand-metal complexes and to guide the synthesis of new ligands with improved catalytic performance. The modular nature of the this compound building block will allow for the systematic variation of the substituents on the amino group and the oxetane ring, enabling the fine-tuning of the steric and electronic properties of the ligand.
The resulting chiral ligands could find applications in a wide range of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions.
Exploration of Photo- and Electrocatalytic Transformations
Photo- and electrocatalysis represent green and sustainable approaches to chemical synthesis that utilize light or electricity, respectively, to drive chemical reactions. nih.govmdpi.comresearchgate.netrsc.org The application of these technologies to the chemistry of this compound is a largely unexplored but promising area of research.
Photocatalysis could be used to initiate novel ring-opening or functionalization reactions of the oxetane ring. researchgate.net For example, a photocatalyst could be used to generate a radical intermediate from this compound, which could then undergo a variety of transformations. The aminoethyl side chain could also participate in photocatalytic reactions, such as C-H functionalization or cross-coupling reactions. nih.gov
Electrocatalysis offers another avenue for exploring the reactivity of this compound. The molecule could be either oxidized or reduced at an electrode to generate reactive intermediates. For instance, anodic oxidation could lead to the formation of a carbocation, which could then undergo nucleophilic attack or rearrangement. Cathodic reduction could be used to initiate ring-opening reactions or to drive reductive coupling reactions.
The development of efficient photo- and electrocatalytic methods for the transformation of this compound would not only provide access to new and valuable compounds but also contribute to the development of more sustainable and environmentally friendly synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(1-aminoethyl)oxetan-3-ol, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : A common approach involves the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to oxetan-3-one derivatives, followed by functionalization of the resulting oxetan-3-ol scaffold. For example, Burkhard et al. demonstrated that oxetanes can be synthesized via lithium-catalyzed Friedel–Crafts reactions under anhydrous conditions to minimize side reactions . Subsequent amination steps require careful control of pH and temperature to avoid racemization or decomposition.
Q. How can the structural integrity and stereochemistry of this compound be confirmed post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for verifying the oxetane ring and aminoethyl substituent. X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in studies of analogous oxetan-3-ol derivatives . Mass spectrometry (HRMS) further confirms molecular weight and purity.
Q. What are the key applications of this compound in medicinal chemistry?
- Methodological Answer : This compound serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in drug candidates. For instance, oxetane rings mimic the spatial and electronic properties of carboxyl groups while resisting enzymatic degradation . Researchers should validate bioisosteric equivalence via comparative binding assays (e.g., SPR or ITC) and pharmacokinetic studies.
Advanced Research Questions
Q. How can researchers address steric hindrance and regioselectivity challenges during functionalization of the oxetane ring?
- Methodological Answer : Steric effects in oxetane derivatives often arise from the rigid four-membered ring. Strategies include using bulky protecting groups (e.g., tert-butyl carbamate) to direct reactions to the aminoethyl side chain . Computational modeling (DFT or MD simulations) can predict regioselectivity trends for nucleophilic substitutions or cross-coupling reactions.
Q. What experimental approaches resolve contradictions in reported bioactivity data for oxetane-containing analogs?
- Methodological Answer : Discrepancies in bioactivity may stem from impurities, stereochemical variability, or assay conditions. Researchers should:
- Perform rigorous purification (e.g., preparative HPLC or recrystallization).
- Replicate assays under standardized conditions (e.g., buffer pH, temperature).
- Compare enantiomer-specific activity using chiral chromatography .
- Cross-referencing data with structural analogs (e.g., thietan-3-ols or azetidines) can clarify structure-activity relationships .
Q. How can synthetic pathways for this compound be optimized for scalability in academic settings?
- Methodological Answer : Transitioning from batch to flow chemistry reduces reaction times and improves reproducibility. For example, Croft et al. achieved scalable synthesis of 3,3-diaryloxetanes using continuous-flow reactors, which minimize exothermic risks and enhance control over reaction parameters . Catalytic systems (e.g., Pd or Ni complexes) may further streamline amination steps.
Q. What strategies mitigate oxidative degradation of the oxetane ring during long-term stability studies?
- Methodological Answer : Oxetane rings are sensitive to strong acids/bases and oxidants. Stability testing under accelerated conditions (40°C/75% RH) with inert atmospheres (N or Ar) is advised. Incorporating electron-withdrawing groups (e.g., fluorinated substituents) or formulating with antioxidants (e.g., BHT) can enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
